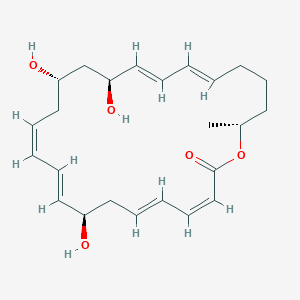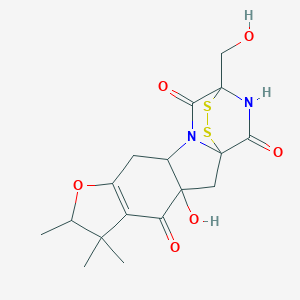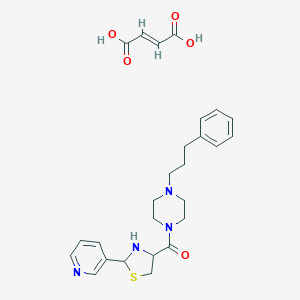
(3Z,5E,8R,9E,11Z,14S,16S,17E,19E,24R)-8,14,16-trihydroxy-24-methyl-1-oxacyclotetracosa-3,5,9,11,17,19-hexaen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z,5E,8R,9E,11Z,14S,16S,17E,19E,24R)-8,14,16-trihydroxy-24-methyl-1-oxacyclotetracosa-3,5,9,11,17,19-hexaen-2-one, commonly known as Palytoxin, is a potent marine toxin that is produced by certain species of soft corals and zoanthids. It is considered one of the deadliest toxins known to man, with a lethal dose of just a few micrograms.
Wirkmechanismus
Palytoxin binds to and activates sodium-potassium pumps, which are critical for maintaining the electrochemical gradient across cell membranes. This leads to the release of intracellular calcium, which can trigger a cascade of signaling events within the cell. Palytoxin has also been found to inhibit protein synthesis by binding to ribosomes.
Biochemical and Physiological Effects
Palytoxin has been shown to have a range of effects on various physiological systems in the body. It can cause respiratory distress, cardiovascular collapse, and neurological symptoms such as seizures and paralysis. It has also been found to have potent cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
Palytoxin is a valuable tool for researchers studying ion channels and other cellular processes. Its potent biological activity allows for the investigation of complex signaling pathways and the development of new therapeutic agents. However, its extreme toxicity makes it difficult to work with, and great care must be taken to ensure the safety of researchers.
Zukünftige Richtungen
There are many potential future directions for research on Palytoxin and its analogs. One area of interest is the development of new cancer therapies based on the toxin's cytotoxic effects. Another area of focus is the investigation of the toxin's effects on ion channels and other cellular processes, which could lead to the development of new drugs for a variety of diseases. Finally, researchers are also exploring the use of Palytoxin as a tool for studying the structure and function of complex biological systems.
Synthesemethoden
Palytoxin is a complex molecule that has proven difficult to synthesize in the laboratory. However, researchers have been able to produce synthetic analogs of the toxin that have similar chemical properties and biological activity. One such method involves the use of solid-phase peptide synthesis, which allows for the stepwise assembly of the molecule.
Wissenschaftliche Forschungsanwendungen
Palytoxin has been the subject of extensive scientific research due to its potent biological activity and unique chemical structure. It has been found to have a wide range of effects on the body, including the disruption of ion channels, inhibition of protein synthesis, and induction of apoptosis.
Eigenschaften
CAS-Nummer |
122540-27-6 |
|---|---|
Produktname |
(3Z,5E,8R,9E,11Z,14S,16S,17E,19E,24R)-8,14,16-trihydroxy-24-methyl-1-oxacyclotetracosa-3,5,9,11,17,19-hexaen-2-one |
Molekularformel |
C24H34O5 |
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
(3Z,5E,8R,9E,11Z,14S,16S,17E,19E,24R)-8,14,16-trihydroxy-24-methyl-1-oxacyclotetracosa-3,5,9,11,17,19-hexaen-2-one |
InChI |
InChI=1S/C24H34O5/c1-20-13-7-3-2-4-8-16-22(26)19-23(27)17-11-5-9-14-21(25)15-10-6-12-18-24(28)29-20/h2,4-6,8-12,14,16,18,20-23,25-27H,3,7,13,15,17,19H2,1H3/b4-2+,10-6+,11-5-,14-9+,16-8+,18-12-/t20-,21+,22-,23+/m1/s1 |
InChI-Schlüssel |
XXDIJWSZFWZBRM-QCEWEWFLSA-N |
Isomerische SMILES |
C[C@@H]1CCC/C=C/C=C/[C@H](C[C@H](C/C=C\C=C\[C@@H](C/C=C/C=C\C(=O)O1)O)O)O |
SMILES |
CC1CCCC=CC=CC(CC(CC=CC=CC(CC=CC=CC(=O)O1)O)O)O |
Kanonische SMILES |
CC1CCCC=CC=CC(CC(CC=CC=CC(CC=CC=CC(=O)O1)O)O)O |
Synonyme |
(3Z,5E,8R,9E,11Z,14S,16S,17E,19E,24R)-8,14,16-trihydroxy-24-methyl-1-oxacyclotetracosa-3,5,9,11,17,19-hexaen-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(6S,7S,8R,9S,13S,14S,17S)-7-bromo-6-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B219399.png)

![(2S)-N-[1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B219402.png)
![(4S)-5-[[(2S)-1-[(2S)-2-[[2-[(2R)-1-[(2S,3S)-2-[[(2S)-2-amino-3-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]oxypropanoyl]amino]-3-methylpent-4-enoyl]-2-methyl-3H-pyrrol-2-yl]-2-oxoethyl]carbamoyl]-2,5-dihydropyrrol-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid](/img/structure/B219432.png)



![[6-[[10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate](/img/structure/B219496.png)
